Fmoc-4-chloro-L-phenylalanine Fmoc-4-chloro-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 175453-08-4
VCID: VC21541029
InChI: InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O
Molecular Formula: C24H20ClNO4
Molecular Weight: 421.9 g/mol

Fmoc-4-chloro-L-phenylalanine

CAS No.: 175453-08-4

Cat. No.: VC21541029

Molecular Formula: C24H20ClNO4

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-4-chloro-L-phenylalanine - 175453-08-4

CAS No. 175453-08-4
Molecular Formula C24H20ClNO4
Molecular Weight 421.9 g/mol
IUPAC Name (2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Standard InChI Key CQPNKLNINBUUOM-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Cl)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O

Chemical Identity and Structural Characteristics

Basic Chemical Information

Fmoc-4-chloro-L-phenylalanine is a modified amino acid with precise chemical identifiers that facilitate its cataloging and research applications. The compound presents a distinctive molecular structure with the characteristic Fmoc protecting group.

Table 1: Chemical Identity Parameters of Fmoc-4-chloro-L-phenylalanine

ParameterValue
CAS Number175453-08-4
Molecular FormulaC24H20ClNO4
Molecular Weight421.87 g/mol
IUPAC Name(2S)-3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Beilstein Reference9437838
MDL NumberMFCD00080281
InChI KeyCQPNKLNINBUUOM-QFIPXVFZSA-N

The compound is recognized by multiple synonyms in scientific literature and commercial catalogs, including Fmoc-Phe(4-Cl)-OH, Fmoc-4-Chloro-Phe-OH, (S)-N-FMOC-4-Chlorophenylalanine, and 4-Chloro-L-phenylalanine, N-FMOC protected . This diversity in nomenclature reflects its widespread use across different research fields and applications.

Structural Features

The molecular structure of Fmoc-4-chloro-L-phenylalanine consists of several key components that define its functionality:

  • A central alpha-amino acid core with L-stereochemistry

  • A para-chlorinated phenyl ring attached to the beta carbon

  • The Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the alpha-amino position

  • A free carboxylic acid group

The SMILES notation provides a linear representation of this structure: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O . The chlorine substituent at the para position of the phenyl ring is a critical structural element that influences the compound's physical properties and biological interactions.

Physical and Chemical Properties

Physical Characteristics

Fmoc-4-chloro-L-phenylalanine exhibits distinct physical properties that are important for its handling, storage, and application in laboratory settings.

Table 2: Physical Properties of Fmoc-4-chloro-L-phenylalanine

PropertyValue
AppearanceGrayish white powder/White solid
Melting Point138 °C
Boiling Point640.9±55.0 °C (Predicted)
Density1.1529 (rough estimate)
Specific Rotation[α]D= -31 ± 3° (C=1 in DMF) 20
Refractive Index1.6290 (estimate)
pKa3.72±0.10 (Predicted)

The compound appears as a grayish white powder with a relatively high melting point of 138°C, which is characteristic of amino acid derivatives with aromatic substituents . The specific rotation value of -31 ± 3° (measured at concentration of 1 in DMF at 20°C) confirms its L-stereochemistry, which is essential for its biological activity and applications in peptide synthesis .

Stability Considerations

Applications in Scientific Research

Peptide Synthesis

Fmoc-4-chloro-L-phenylalanine serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This methodology enables researchers to efficiently create complex peptide sequences with precisely controlled structures .

The compound's incorporation into peptides introduces several advantageous properties:

  • Enhanced hydrophobicity due to the chlorine substituent

  • Altered electronic properties of the aromatic ring

  • Potential for specific interactions with target proteins

  • Modified hydrogen bonding capabilities

In solid-phase applications, the compound is available as N-Fmoc-4-chloro-L-phenylalanine-Wang resin, with typical resin substitution levels of 0.3–0.8 mmol/g . The standard mesh size is 100-200 mesh, though 200-400 mesh resins and other configurations are available for specialized applications .

Pharmaceutical Research and Drug Development

The unique structure of Fmoc-4-chloro-L-phenylalanine makes it valuable in pharmaceutical research, especially in developing new therapeutic compounds. The chlorine atom at the para position of the phenyl ring can significantly alter a peptide's binding characteristics and pharmacokinetic properties .

Key applications in drug development include:

  • Development of peptide-based drugs targeting specific receptors or enzymes

  • Enhancement of therapeutic efficacy through structural modifications

  • Creation of peptidomimetics that mimic bioactive peptides with improved stability

  • Design of enzyme inhibitors with specificity for particular binding pockets

The incorporation of this modified amino acid can produce peptide-based drugs with improved metabolic stability, enhanced receptor selectivity, or altered cell permeability profiles .

ParameterSpecification
Common Package Sizes1g, 5g
Typical Purity≥98%
Physical FormSolid
Appearance QualityGrayish white to white powder

Suppliers often provide certificates of analysis confirming the identity and purity of the compound, which is crucial for research applications requiring high-quality reagents .

Specialized Forms

In addition to the free acid form, specialized derivatives such as Fmoc-4-chloro-L-phenylalanine-Wang resin are available for direct application in solid-phase peptide synthesis. These resins are offered with varying substitution levels and mesh sizes to accommodate different synthetic requirements .

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